molecular formula C11H13BrFNO B1439767 4-(2-Bromo-4-fluorobenzyl)morpholine CAS No. 1086600-40-9

4-(2-Bromo-4-fluorobenzyl)morpholine

Cat. No. B1439767
CAS RN: 1086600-40-9
M. Wt: 274.13 g/mol
InChI Key: JRIHSKPSHQDJMT-UHFFFAOYSA-N
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Description

“4-(2-Bromo-4-fluorobenzyl)morpholine” is a chemical compound with the empirical formula C11H13BrFNO . It has a molecular weight of 274.13 . This compound is typically provided in solid form .


Molecular Structure Analysis

The molecular structure of “4-(2-Bromo-4-fluorobenzyl)morpholine” consists of a morpholine ring attached to a bromo-fluorobenzyl group . The SMILES string representation of this compound is BrC1=CC(F)=C(CN2CCOCC2)C=C1 .

Scientific Research Applications

Synthesis and Biological Activity

  • α-Glucosidase Inhibitory, Antimicrobial, and Antioxidant Activities : Derivatives containing morpholine rings have shown promising α-glucosidase inhibitory, antimicrobial, and antioxidant activities. Specifically, compounds incorporating morpholine and benzimidazole structures demonstrated significant bioactivity, including scavenging activity and effectiveness against both Gram-positive and Gram-negative bacteria (Menteşe, Ülker, & Kahveci, 2015).

  • Antifungal Activity : Morpholine derivatives have been synthesized and tested for their antifungal activities, with some showing higher activity compared to standard treatments. The presence of morpholine and benzimidazole structures contributed to these properties, highlighting the compound's role in developing new antifungal agents (Qu, Li, Xing, & Jiang, 2015).

Structural and Material Science Research

  • Crystal Structure Analysis : Studies have focused on the crystal structure analysis of morpholine derivatives, providing insights into the intermolecular interactions and molecular packing within the crystal lattice. These analyses are crucial for understanding the material properties and designing molecules with specific functions (Banu et al., 2013).

  • Molecular Solids and Magnetic Properties : Research on ion-pair complexes involving morpholine derivatives has contributed to the understanding of their magnetic properties. The synthesis and characterization of these complexes reveal their potential in developing materials with specific magnetic properties (Ni et al., 2005).

Chemical Synthesis and Methodology

  • Synthetic Methodologies : The compound has been utilized in the synthesis of complex molecules, including drugs and biologically active compounds. Its incorporation into various chemical structures demonstrates its versatility as a synthetic intermediate (Luo Lingyan et al., 2011).

  • Chemosensors : Morpholine derivatives have been developed as chemosensors for detecting ions such as zinc and arsenate. This application highlights the compound's utility in analytical chemistry and environmental monitoring (Maity et al., 2021).

properties

IUPAC Name

4-[(2-bromo-4-fluorophenyl)methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNO/c12-11-7-10(13)2-1-9(11)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRIHSKPSHQDJMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(C=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679772
Record name 4-[(2-Bromo-4-fluorophenyl)methyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1086600-40-9
Record name 4-[(2-Bromo-4-fluorophenyl)methyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Combine 2-bromo-1-bromomethyl-4-fluoro-benzene (4 g, 14.9 mmol), morpholine (2.6 mL, 29.8 mmol), and diisopropylethylamine (5.2 mL, 29.8 mmol) in acetonitrile (10.0 mL). Heat the reaction mixture at 81° C. for 2 h and cool to RT. Remove the solvent under reduced pressure. Dilute with DCM and wash with water and then aqueous saturated sodium chloride. Dry the organics over sodium sulfate. Filter and remove the solvent under reduced pressure to obtain the title compound (3.9 g, 95%). LCMS (ES) m/z 274 [M+1]+.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step Two
Quantity
5.2 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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